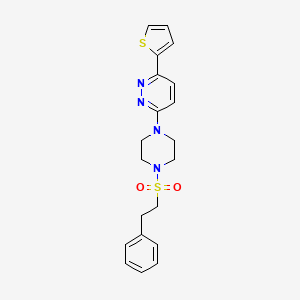

3-(4-(Phenethylsulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine

描述

属性

IUPAC Name |

3-[4-(2-phenylethylsulfonyl)piperazin-1-yl]-6-thiophen-2-ylpyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2S2/c25-28(26,16-10-17-5-2-1-3-6-17)24-13-11-23(12-14-24)20-9-8-18(21-22-20)19-7-4-15-27-19/h1-9,15H,10-14,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKSDDGISDOXHGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CS3)S(=O)(=O)CCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Phenethylsulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine typically involves multiple steps, starting with the preparation of the piperazine core One common synthetic route includes the reaction of piperazine with phenethylsulfonyl chloride under controlled conditions to form the intermediate piperazine-phenethylsulfonyl compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process would be optimized to minimize by-products and maximize efficiency, often employing continuous flow chemistry techniques to streamline the synthesis.

化学反应分析

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The phenethylsulfonyl group can be oxidized to form phenethylsulfonyl oxide.

Reduction: : The piperazine ring can be reduced to form piperazine derivatives.

Substitution: : The thiophen-2-yl group can be substituted with other functional groups to create derivatives.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: : Palladium catalysts (e.g., Pd(PPh3)4) and suitable ligands are typically employed in substitution reactions.

Major Products Formed

Oxidation: : Phenethylsulfonyl oxide

Reduction: : Piperazine derivatives

Substitution: : Thiophen-2-yl derivatives

科学研究应用

Synthesis and Characterization

The synthesis of 3-(4-(Phenethylsulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine typically involves multi-step organic reactions. The compound can be synthesized through the reaction of piperazine derivatives with thiophene and pyridazine precursors. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities, which can be summarized as follows:

Antidepressant Activity

A related class of compounds featuring piperazine and thiophene structures has shown significant antidepressant properties by acting on serotonin receptors. For instance, derivatives have demonstrated nanomolar affinities for both 5-HT1A receptors and serotonin transporters, indicating potential use in treating depression .

Antimicrobial Properties

Studies have evaluated the antimicrobial activities of related compounds against various bacterial strains. The presence of the thiophene ring is believed to enhance activity due to its electron-rich nature, which may interact favorably with microbial targets .

Anti-Tubercular Activity

Compounds similar to this compound have been investigated for their anti-tubercular properties. Some derivatives have shown promising results against Mycobacterium tuberculosis, with IC50 values indicating effective inhibition .

Case Studies

Several studies provide insights into the applications of this compound:

- Antidepressant Efficacy : In a study focusing on piperazine derivatives, researchers found that certain analogs exhibited dual activity at serotonin receptors, suggesting their potential as antidepressants. The findings indicated that these compounds could serve as a basis for developing new therapies for mood disorders .

- Antimicrobial Testing : A series of thiophene-linked compounds were tested for antimicrobial efficacy using disk diffusion methods. Results showed significant antibacterial activity, particularly against Gram-positive bacteria, highlighting the therapeutic potential of thiophene-containing piperazine derivatives .

- Anti-Tubercular Research : Another study synthesized several substituted benzamide derivatives and evaluated their anti-tubercular activity. Some compounds exhibited strong inhibitory effects against Mycobacterium tuberculosis, indicating that modifications to the piperazine framework could lead to enhanced therapeutic agents against tuberculosis .

作用机制

The mechanism by which 3-(4-(Phenethylsulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine exerts its effects involves interactions with specific molecular targets and pathways. The phenethylsulfonyl group may interact with enzymes or receptors, modulating their activity, while the thiophen-2-yl group could play a role in binding to biological targets. The exact mechanism would depend on the specific application and the derivatives involved.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

Core Structure Variations: The target compound and F554-0056 share a pyridazine core, whereas analogs like MW069a () and pyridazinone derivatives () feature pyridazine or pyridazinone cores. Pyridazinones (oxidized pyridazines) exhibit distinct electronic properties, influencing solubility and target interactions .

Piperazine Substituent Diversity :

- The phenethylsulfonyl group in the target compound is unique compared to the 3,4-dimethylbenzoyl (F554-0056) or pyrimidin-2-yl (MW069a) groups. Sulfonyl groups enhance metabolic stability and may improve pharmacokinetics relative to ester or ketone-containing analogs .

Biological Activity Trends: Chlorophenoxypropyl-substituted pyridazines () show antibacterial and antiviral activities, suggesting that electron-withdrawing substituents (e.g., sulfonyl) in the target compound may confer similar properties .

Synthetic Routes :

- The target compound’s synthesis likely involves nucleophilic substitution of 3,6-dichloropyridazine with phenethylsulfonylpiperazine, followed by Suzuki coupling for thiophene incorporation (analogous to methods in and ) .

Hypothesized Pharmacological Profile:

- Antimicrobial Potential: Structural similarity to chlorophenoxypropyl-substituted pyridazines () suggests possible antibacterial/antiviral activity.

- CNS Applications : The thiophene moiety may enhance blood-brain barrier penetration, as seen in benzo[b]thiophene derivatives (), warranting neurological studies .

Data Tables

Table 1: Molecular Properties Comparison

生物活性

3-(4-(Phenethylsulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This compound features a piperazine moiety, which is often associated with various biological activities, including antipsychotic and antidepressant effects. The presence of thiophene and pyridazine rings further contributes to its pharmacological profile.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that piperazine derivatives can inhibit the growth of various bacterial strains. The antimicrobial activity is often assessed using disk diffusion methods, where the compound's effectiveness is compared against standard antibiotics like Gentamicin .

Antioxidant Activity

The antioxidant capacity of this compound can be evaluated using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) method. This assay measures the ability of the compound to scavenge free radicals, thereby indicating its potential protective effects against oxidative stress .

Antilipase Activity

The inhibition of pancreatic lipase is another area where this compound shows promise. In vitro studies have demonstrated that certain piperazine derivatives can inhibit lipase activity, which may contribute to weight management strategies by reducing fat absorption in the gastrointestinal tract .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of compounds like this compound. Variations in substituents on the piperazine ring or modifications to the thiophene and pyridazine moieties can significantly affect their biological profiles. For example, substituents that enhance hydrophobic interactions may improve binding affinity to target receptors, thereby increasing efficacy .

Case Studies and Research Findings

常见问题

Basic: What synthetic methodologies are commonly employed for synthesizing 3-(4-(Phenethylsulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine, and how can reaction conditions be optimized?

Answer:

The compound is synthesized via multi-step reactions, typically involving:

- Step 1: Formation of the pyridazine core through cyclization of hydrazine with a dicarbonyl precursor (e.g., maleic anhydride derivatives) .

- Step 2: Functionalization of the piperazine ring via nucleophilic substitution, using phenethylsulfonyl chloride as a sulfonylation reagent in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) .

- Step 3: Thiophene incorporation via Suzuki-Miyaura cross-coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and controlled temperatures (60–80°C) .

Key Optimization Factors:

- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance sulfonylation efficiency .

- Catalyst Purity: Pd catalysts must be rigorously purified to avoid side reactions .

- Temperature Control: Maintain ≤80°C during cross-coupling to prevent decomposition .

Basic: What spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm?

Answer:

- NMR Spectroscopy:

- ¹H NMR: Confirms thiophene protons (δ 7.2–7.4 ppm) and piperazine methylene groups (δ 3.1–3.5 ppm) .

- ¹³C NMR: Identifies sulfonyl carbon (δ ~55 ppm) and pyridazine aromatic carbons (δ 150–160 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z ~455) .

- IR Spectroscopy: Detects sulfonyl S=O stretching (1350–1150 cm⁻¹) and aromatic C=C bonds (1600–1450 cm⁻¹) .

Basic: How is the compound screened for initial biological activity, and what assays are prioritized?

Answer:

- In Vitro Assays:

- Enzyme Inhibition: Test against kinases (e.g., EGFR) using fluorescence-based assays .

- Antimicrobial Activity: Minimum inhibitory concentration (MIC) assays against Gram-positive bacteria (e.g., S. aureus) .

- Cellular Toxicity: MTT assays on human cell lines (e.g., HEK-293) to assess IC₅₀ values .

Priority Targets: Piperazine-sulfonyl motifs are linked to kinase modulation, guiding focus on cancer-related pathways .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

Answer:

- Core Modifications:

- Assay Design:

- Use competitive binding assays with radiolabeled ligands (e.g., ³H-ATP for kinase targets) .

- Perform molecular docking (e.g., AutoDock Vina) to predict binding poses with target proteins .

- Data Analysis: Compare IC₅₀ values across analogs to identify substituents enhancing potency (e.g., phenethyl vs. benzyl groups) .

Advanced: How can contradictory reports on biological activity be resolved methodologically?

Answer:

- Source Analysis: Cross-validate assay conditions (e.g., ATP concentrations in kinase assays, which alter IC₅₀ results) .

- Control Experiments:

- Replicate studies with standardized cell lines (e.g., NCI-60 panel for cytotoxicity) .

- Include positive controls (e.g., doxorubicin for cytotoxicity assays) .

- Meta-Analysis: Apply statistical tools (e.g., Cohen’s d) to quantify effect size disparities across studies .

Advanced: What experimental design principles apply to in vivo pharmacokinetic studies of this compound?

Answer:

- Animal Models: Use Sprague-Dawley rats for bioavailability studies, with doses adjusted by body surface area (BSA) .

- Sampling Protocol: Collect plasma at fixed intervals (0.5, 2, 6, 24 hr) post-administration for LC-MS/MS analysis .

- Key Parameters:

Advanced: How can computational methods guide the optimization of metabolic stability?

Answer:

- Metabolite Prediction: Use software (e.g., Schrödinger’s Metabolite) to identify vulnerable sites (e.g., piperazine N-oxidation) .

- Cytochrome P450 Profiling: Screen for CYP3A4/2D6 interactions via molecular dynamics simulations .

- Design Strategy: Introduce electron-withdrawing groups (e.g., fluorine) at oxidation-prone positions to block metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。